molecular formula C9H11N3O2 B13572628 ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate

ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate

Cat. No.: B13572628
M. Wt: 193.20 g/mol
InChI Key: VHJCJZOOXGTMFY-UHFFFAOYSA-N
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Description

Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of a pyrrole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo-pyrimidine scaffold but with different ring fusion.

    Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring

Uniqueness

Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is unique due to its specific ring fusion and the presence of an ester group, which can influence its reactivity and biological activity. This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-2-14-9(13)8-6-3-10-5-12-7(6)4-11-8/h3,5,8,11H,2,4H2,1H3

InChI Key

VHJCJZOOXGTMFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=CN=CN=C2CN1

Origin of Product

United States

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